molecular formula C14H11BrN2O4 B4981610 2-bromo-N-(4-methoxy-2-nitrophenyl)benzamide

2-bromo-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B4981610
M. Wt: 351.15 g/mol
InChI Key: FFXCMVBCBQHGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11BrN2O4. This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzamide structure. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Properties

IUPAC Name

2-bromo-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c1-21-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXCMVBCBQHGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzamide, undergoes nitration to introduce the nitro group at the ortho position relative to the methoxy group.

    Bromination: The nitrated product is then subjected to bromination to introduce the bromine atom at the para position relative to the nitro group.

    Amidation: The brominated product is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration, bromine for bromination, and benzoyl chloride for amidation.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as amine derivatives or thiol derivatives.

    Reduction: 2-amino-N-(4-methoxy-2-nitrophenyl)benzamide.

    Oxidation: 2-bromo-N-(4-carboxy-2-nitrophenyl)benzamide.

Scientific Research Applications

2-bromo-N-(4-methoxy-2-nitrophenyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy group may also contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4-methoxyphenyl)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-bromo-N-(4-nitrophenyl)benzamide: Lacks the methoxy group, which may affect its solubility and stability.

    2-bromo-N-(4-methoxy-2-nitrophenyl)acetamide: Has a different amide structure, which may influence its chemical properties.

Uniqueness

2-bromo-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.